molecular formula C14H17N3O2 B4430261 N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4430261
M. Wt: 259.30 g/mol
InChI Key: YBGFGFQNFAGHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide and related compounds involves multiple steps, including condensation reactions and structural modifications to achieve the desired isoxazole derivatives. One approach to synthesizing related compounds involves reacting dimethylamine with specific carboxylic acids to yield derivatives with potential biological activity, demonstrating the versatility of dimethylaminomethylene ketone in heterocycles synthesis (Kaur et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been determined through various techniques, including X-ray crystallography. These analyses reveal detailed insights into the compound's geometry, bond lengths, and angles, providing a foundation for understanding its reactivity and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives can be complex, involving nucleophilic substitutions, cycloadditions, and other reaction mechanisms. These reactions can lead to a variety of products with potential applications in medicinal chemistry and other fields. For example, the synthesis and biological evaluation of derivatives as potential antitumor agents highlight the compound's relevance in drug discovery and development (Jasztold-Howorko et al., 1994).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various scientific studies. These properties are determined through experimental measurements and computational modeling, providing essential data for researchers working with this compound.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with biological molecules, are of great interest. Studies on its binding affinities, mechanism of action, and inhibition potency againstenzymes or receptors can shed light on its potential applications in chemical and biological research. For instance, understanding the molecular docking studies and in vitro bioassay studies helps in evaluating its activity against specific enzymes, revealing its potential as a cyclooxygenase-2 inhibitor without significant inhibition potency, indicating its specificity and potential therapeutic applications (Al-Hourani et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many isoxazole derivatives, it could be interesting to explore whether this compound has similar activities .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(10(2)19-16-9)14(18)15-11-5-7-12(8-6-11)17(3)4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGFGFQNFAGHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.